4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a hybrid heterocyclic scaffold comprising a thiazole ring substituted with a 4-bromophenyl group, a pyrrol-3-ol core with an imino group, and a tetrahydro-2H-pyran-4-ylmethyl substituent. The thiazole moiety is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The imino and hydroxyl groups on the pyrrole ring suggest polar interactions, such as hydrogen bonding, critical for target engagement .
Properties
Molecular Formula |
C19H20BrN3O2S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H20BrN3O2S/c20-14-3-1-13(2-4-14)15-11-26-19(22-15)17-16(24)10-23(18(17)21)9-12-5-7-25-8-6-12/h1-4,11-12,21,24H,5-10H2 |
InChI Key |
LEWAYMIEVAOZII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the thiazole ring through a cyclization reaction. The pyrrol-3-ol moiety is then introduced via a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ether.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with 4-Bromophenyl Substituents
Compounds sharing the 4-(4-bromophenyl)-1,3-thiazol-2-yl group exhibit structural and functional diversity due to variations in their core scaffolds and substituents.
Key Observations :
- Replacement of imidazole with oxazole in compound 31 reduced IMPDH inhibitory activity, highlighting the importance of heterocycle electronics .
Halogen-Substituted Analogues
The 4-bromophenyl group is critical for hydrophobic interactions and halogen bonding. Comparisons with chloro derivatives reveal subtle differences:
Key Observations :
- Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine .
Pyrrole/Pyrazole Derivatives
The pyrrol-3-ol core in the target compound contrasts with pyrazole-based analogs:
Key Observations :
- The pyrrol-3-ol core’s hydroxyl group enables stronger hydrogen bonding than pyrazole’s NH .
Biological Activity
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule notable for its potential biological activities. Its structure integrates various functional groups, including a thiazole ring, a bromophenyl moiety, and a pyrrole derivative, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 442.3 g/mol. The structural features include:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer properties. |
| Bromophenyl Group | Enhances interaction with biological targets. |
| Pyrrole Derivative | Known for neuroprotective and anticancer activities. |
Antimicrobial Activity
Preliminary studies indicate that compounds containing thiazole and bromophenyl groups often exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit vital enzymes involved in cell metabolism.
Antitumor Activity
Research has highlighted the potential of thiazole-containing compounds as anticancer agents. The presence of the thiazole ring in this compound suggests possible interactions with cancer cell pathways. For example, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Antitumor |
| Compound B | 1.98 ± 1.22 | Antitumor |
Neuroprotective Effects
The pyrrole moiety in this compound is associated with neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Bromine Substitution : Enhances lipophilicity and biological activity.
- Thiazole Integration : Essential for cytotoxic activity against cancer cells.
- Pyrrole Modifications : Alterations can significantly impact neuroprotective properties.
Case Study 1: Anticancer Activity
A study involving a series of thiazole-pyrrole derivatives demonstrated that modifications at specific positions on the thiazole ring led to increased cytotoxicity against human glioblastoma cells. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against multi-drug resistant bacterial strains. Results indicated that certain substitutions enhanced their antibacterial efficacy, suggesting that further chemical modifications could lead to novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
